molecular formula C14H9NO6 B8299325 4-Methoxy-8-nitro-dibenzo[b,d]furan-1-carboxylic acid

4-Methoxy-8-nitro-dibenzo[b,d]furan-1-carboxylic acid

Cat. No.: B8299325
M. Wt: 287.22 g/mol
InChI Key: JNEQMLCVAFEXKO-UHFFFAOYSA-N
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Description

4-Methoxy-8-nitro-dibenzo[b,d]furan-1-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO6 and its molecular weight is 287.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

4-methoxy-8-nitrodibenzofuran-1-carboxylic acid

InChI

InChI=1S/C14H9NO6/c1-20-11-5-3-8(14(16)17)12-9-6-7(15(18)19)2-4-10(9)21-13(11)12/h2-6H,1H3,(H,16,17)

InChI Key

JNEQMLCVAFEXKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-methoxy-8-nitro-1-formyl dibenzo[b,d]furan (1.1 gm, 0.0034 mol) in acetone (5 ml) was heated to 60-70° C. for 10 min. To the above suspension was added dropwise a hot solution of potassium permanganate (1.07 gm, 0.0068 mol) in water:acetone (1:3) (15 ml) for 10 min. The reaction was heated to 60-70° C. for 10 min., cooled to room temperature and filtered. The residue washed with acetone and the filterate was extracted with 10% sodium hydroxide solution. Acidification, followed by filteration and washing of the precipitate yielded 4-methoxy-8-nitro-dibenzo[b,d]furan-1-carboxylic acid (0.6 gm) as white solid; mp: 178° C. (dec.)
Name
4-methoxy-8-nitro-1-formyl dibenzo[b,d]furan
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Methoxy-8-nitro-dibenzofuran-1-carbaldehyde (1.03 g, 3.8 mmoles) is suspended in a mixture of dioxane (60 mL) and water (10 mL). Sodium chloride (0.445 g, 4.93 mmoles) and sulphamic acid (2.09 g, 21.6 mmoles) are added and the mixture is stirred at room temperature for 1 hour. The mixture is then diluted with water (100 mL) and extracted with AcOEt (200 mL). The organic layer is dried over Na2SO4 and the solvent is evaporated to yield 0.701 g of raw product which is employed in the next step without further purification.
Name
4-Methoxy-8-nitro-dibenzofuran-1-carbaldehyde
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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